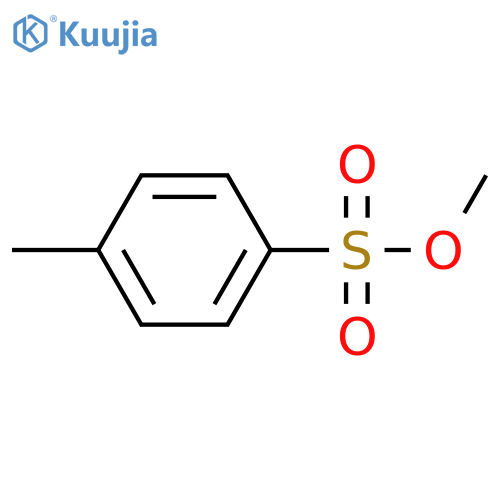

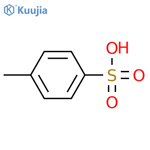

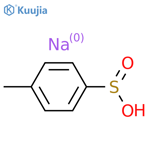

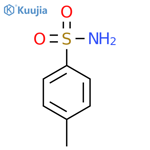

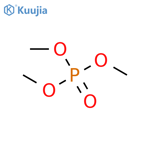

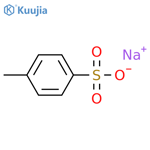

Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid

,

Chemical & Pharmaceutical Bulletin,

1986,

34(7),

2710-18